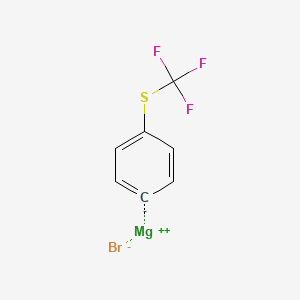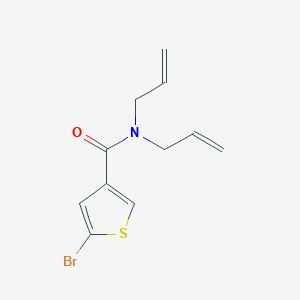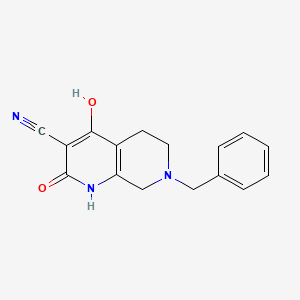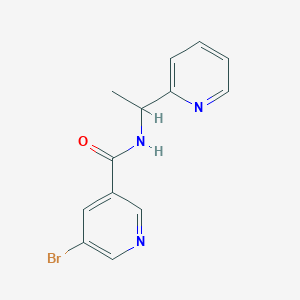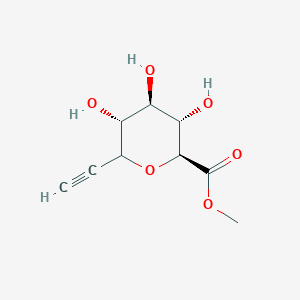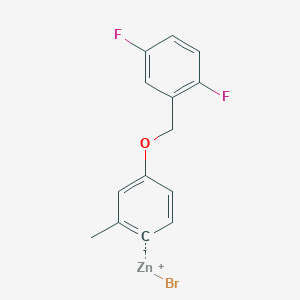![molecular formula C13H11BrOZn B14901429 2-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14901429.png)
2-[(Phenoxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Phenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in facilitating various chemical reactions, including cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenoxy)methyl]phenylzinc bromide typically involves the reaction of phenylzinc bromide with phenoxy methyl bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
Preparation of Phenylzinc Bromide: This is achieved by reacting bromobenzene with zinc dust in the presence of a catalyst.
Reaction with Phenoxy Methyl Bromide: The phenylzinc bromide is then reacted with phenoxy methyl bromide to form the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of automated reactors and stringent control of reaction parameters like temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Phenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc moiety acts as a nucleophile.
Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases like potassium carbonate.
Negishi Coupling: Utilizes nickel or palladium catalysts and often requires the presence of a base.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
2-[(Phenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism by which 2-[(Phenoxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic substrate. This process is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound used in similar reactions.
Benzylzinc Bromide: Another organozinc reagent with a benzyl group instead of a phenoxy methyl group.
Cyclohexylzinc Bromide: Contains a cyclohexyl group and is used in different synthetic applications.
Uniqueness
2-[(Phenoxy)methyl]phenylzinc bromide is unique due to its phenoxy methyl group, which provides additional reactivity and selectivity in certain chemical reactions. This makes it a valuable reagent in the synthesis of more complex and functionalized organic molecules.
Propriétés
Formule moléculaire |
C13H11BrOZn |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
bromozinc(1+);phenoxymethylbenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-7,9-10H,11H2;1H;/q-1;;+2/p-1 |
Clé InChI |
ULSWTFSCNYTMBC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)OCC2=CC=CC=[C-]2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




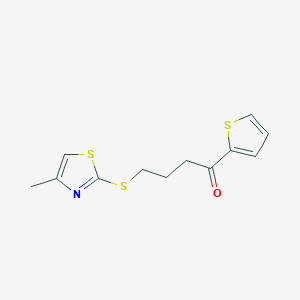
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14901365.png)
![3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid](/img/structure/B14901368.png)
![2-[(E)-2-phenylethenyl]tetrahydrofuran](/img/structure/B14901372.png)
